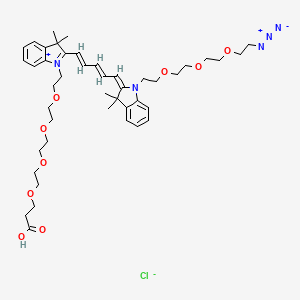
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Tissue Engineering and Hydrogels
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 and its derivatives are prominently used in the creation of hydrogels for tissue engineering. For instance, hyaluronic acid-based hydrogels crosslinked with azide-modified poly(ethylene glycol) demonstrate rapid gelation, good strength, and slow degradation rates, making them suitable as injectable scaffolds for tissue engineering, particularly in cartilage regeneration (Han et al., 2018). Similarly, another study employed a strain-promoted azide-alkyne cycloaddition reaction to produce hydrogels with excellent cell compatibility, suggesting their use in various biomedical applications like plastic surgery injection materials (Fu et al., 2017).
Surface Functionalization
The molecule has been used for surface functionalization to immobilize carbohydrates and proteins onto solid surfaces, leveraging sequential Diels-Alder and azide-alkyne cycloaddition reactions. This technique provides a robust strategy for attaching a wide range of complex substances onto solid surfaces, expanding its applications in bioconjugation and biomolecule immobilization (Sun et al., 2006).
Bioconjugation and Drug Delivery
The molecule also finds extensive application in bioconjugation. For instance, it has been used to create dually reactive linkers for the covalent cross-linking of biomolecules, which is essential for dual targeting of receptors on cell surfaces. This application demonstrates the potential of this compound in creating complex bioconjugates for targeted therapy and drug delivery (Kjeldsen et al., 2020). Additionally, its use in functionalizing magnetic nanoparticles for biomedical applications, such as drug delivery systems and bioimaging, has been reported. The molecule aids in creating biocompatible platforms for complexing specific drugs and promoting their controlled release (Tudisco et al., 2013).
Solar Energy and Nanotechnology
In the field of energy, PEG derivatives with terminal azide groups have been synthesized and applied in solid-state dye-sensitized solar cells, enhancing the mechanical properties of electrolytes and contributing to improved energy conversion efficiency (Koh et al., 2010). Furthermore, the molecule's application extends to nanotechnology, where azide-derivatized gold nanorods have been utilized in "click" chemistry reactions, enabling the bioconjugation of enzymes and other biomolecules for various analytical and biomedical purposes (Gole & Murphy, 2008).
Propriétés
Formule moléculaire |
C44H62ClN5O9 |
|---|---|
Poids moléculaire |
840.46 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
Clé InChI |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)
![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)
![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)

![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)